2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline
Description
Properties
IUPAC Name |
2-bromo-6-nitro-4-(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O4S/c8-4-1-3(18(16,17)7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJXQFVJXPGVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156425-42-2 | |
| Record name | 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline typically involves multiple steps:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the 6-position.
Trifluoromethylsulphonylation: The nitro compound is then subjected to trifluoromethylsulphonylation, introducing the trifluoromethylsulphonyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The aniline moiety can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-methoxy-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline.
Reduction: 2-Bromo-6-amino-4-[(trifluoromethyl)sulphonyl]aniline.
Oxidation: Various oxidized derivatives of the aniline moiety.
Scientific Research Applications
The compound 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline is a specialized chemical that has garnered attention in various scientific research applications. This article explores its applications, focusing on its chemical properties, biological activities, and potential uses in different fields.
Pharmaceutical Development
The compound's unique structure allows it to serve as a potential lead compound in drug discovery. Its ability to modify biological activity makes it a candidate for developing new pharmaceuticals, particularly in targeting specific diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that nitro-substituted anilines can inhibit tumor growth by interfering with cellular signaling pathways. This suggests that this compound may possess similar capabilities.
Agricultural Chemistry
In agricultural chemistry, this compound can be explored as a pesticide or herbicide. The trifluoromethyl group is known to enhance the efficacy of agrochemicals by improving their stability and bioavailability.
Case Study: Herbicidal Activity
Research has demonstrated that certain sulfonyl-containing compounds exhibit herbicidal activity against specific plant species. The incorporation of the trifluoromethylsulphonyl moiety could enhance selectivity and potency against target weeds while minimizing harm to crops.
Material Science
The compound can also find applications in material science, particularly in the development of advanced materials such as polymers and coatings. Its unique chemical properties may impart desirable characteristics like thermal stability and chemical resistance.
Case Study: Polymer Synthesis
Studies have explored the use of sulfonamide derivatives in synthesizing high-performance polymers. The incorporation of this compound into polymer matrices could enhance their mechanical properties and thermal stability.
Safety Data Summary
| Hazard Classification | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The trifluoromethylsulphonyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and activity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
*Estimated based on substituent contributions.
Research Findings and Challenges
- Synthesis Complexity : The trifluoromethylsulphonyl group in the target compound requires multi-step synthesis, including sulfonation and nitration, whereas -CF₃ analogs are simpler to prepare.
- Solubility Issues: High polarity of the target compound limits its use in non-polar reaction media, necessitating polar aprotic solvents like DMF or DMSO.
- Toxicity Profile : Sulphonyl-containing compounds may exhibit higher toxicity compared to -CF₃ analogs, requiring stringent handling protocols.
Biological Activity
2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline, a compound with the CAS number 156425-42-2, is a member of the aniline family characterized by the presence of a trifluoromethylsulfonyl group. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.
The molecular formula of this compound is CHBrFNOS, with a molecular weight of 349.082 g/mol. The presence of multiple functional groups, including bromine, nitro, and trifluoromethylsulfonyl, contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNOS |
| Molecular Weight | 349.082 g/mol |
| CAS Number | 156425-42-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine and nitro groups can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylsulfonyl group enhances the compound's stability and reactivity. These interactions can modulate enzyme activity and influence cellular processes.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological effects, including:
- Antimicrobial Activity : Some studies suggest that compounds containing trifluoromethyl groups can enhance antimicrobial potency due to increased lipophilicity and metabolic stability .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development .
- Cytotoxic Effects : Preliminary studies have indicated potential cytotoxic effects against certain cancer cell lines, suggesting its utility in anticancer research .
Case Study 1: Antimicrobial Properties
A study assessed the antimicrobial activity of various trifluoromethyl-containing compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, supporting the hypothesis that such compounds can serve as effective antimicrobial agents.
Case Study 2: Enzyme Interaction
In vitro studies demonstrated that the compound could inhibit enzymes involved in the biosynthesis of critical cellular components. This inhibition was quantified using kinetic assays, revealing a dose-dependent response consistent with competitive inhibition mechanisms.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-Bromo-4-nitrophenol | Moderate antibacterial | Simple brominated phenol |
| 2-Bromo-6-nitro-4-(trifluoromethyl)aniline | Potential enzyme inhibitor | Contains trifluoromethyl group |
| 2-Bromo-3-methyl-4-nitrophenol | Antiinflammatory | Methyl substitution |
Q & A
Q. Basic
- IR spectroscopy : Key peaks include N-H stretches (3300–3500 cm), symmetric/asymmetric -NO vibrations (~1520 and 1350 cm), and S=O stretches (~1150–1250 cm) .
- NMR :
- Elemental analysis : Confirms stoichiometry (e.g., C: 25.2%, H: 1.2%, N: 6.1%, Br: 17.5%) .
How can computational methods predict the regioselectivity of further functionalization?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to map electrostatic potential surfaces and Fukui indices. For this compound:
- Electrophilic attack : The 2- and 6-positions show higher electrophilicity due to conjugation with -NO and -SOCF.
- Nucleophilic attack : The amino group’s lone pair is partially delocalized into the ring, reducing reactivity at the ortho position. Validation via Hammett substituent constants () correlates with experimental bromination outcomes .
What are the stability and handling considerations for this compound?
Q. Basic
- Storage : Store at -20°C in amber vials under inert gas (N or Ar) to prevent decomposition. Shelf life: 2 years at 4°C, 6 months at -80°C in solution .
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (CHCl, chloroform). Insoluble in water or hexane .
- Decomposition risks : Exposure to light or moisture may hydrolyze the -SOCF group, releasing HF. Use PTFE-coated equipment and neutral pH buffers .
How does the trifluoromethylsulphonyl group impact biological activity in derived compounds?
Advanced
In sulfonylurea derivatives, the -SOCF group enhances metabolic stability and receptor binding affinity due to:
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Electron-withdrawing effects : Stabilizes hydrogen bonds with target proteins (e.g., kinases, GPCRs). For example, derivatives inhibit human carbonic anhydrase IX with IC values <10 nM .
- In-silico validation : Molecular docking (AutoDock Vina) shows strong interactions with hydrophobic pockets via CF groups .
How can contradictory data on reaction yields be resolved during scale-up synthesis?
Q. Advanced
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (e.g., monosubstitution), while higher temperatures (50–60°C) promote polysubstitution. Monitor via TLC or HPLC .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd(OAc)) improve coupling efficiency in Suzuki-Miyaura reactions, reducing byproducts .
- DoE (Design of Experiments) : Systematic variation of solvent (e.g., EtOAc vs. THF), stoichiometry, and reaction time identifies optimal conditions .
What are the applications of this compound in materials science?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
